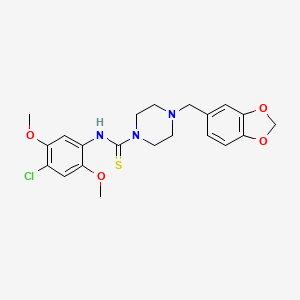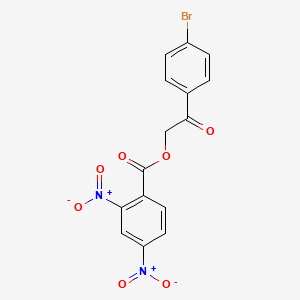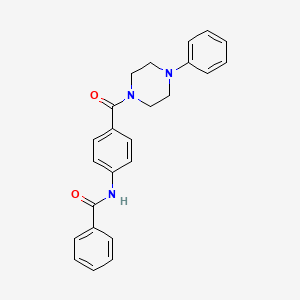![molecular formula C14H10F3N3O2 B10868483 (1E)-1-benzylidene-2-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B10868483.png)
(1E)-1-benzylidene-2-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZALDEHYDE 1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZONE is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzaldehyde group attached to a hydrazone moiety, with additional nitro and trifluoromethyl substituents on the phenyl ring. These functional groups contribute to its reactivity and potential utility in synthetic chemistry and other scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZALDEHYDE 1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZONE typically involves the condensation reaction between 2-nitro-4-(trifluoromethyl)benzaldehyde and a suitable hydrazine derivative. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, under reflux conditions to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
BENZALDEHYDE 1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The hydrazone moiety can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
BENZALDEHYDE 1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of BENZALDEHYDE 1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological targets. The hydrazone moiety can undergo tautomerization, affecting its chemical behavior and interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-4-(trifluoromethyl)benzaldehyde
- 4-(Trifluoromethyl)benzaldehyde
- 2-Formyl-5-(trifluoromethyl)nitrobenzene
Uniqueness
The presence of both nitro and trifluoromethyl groups on the phenyl ring, along with the hydrazone linkage, makes it a versatile compound for various chemical transformations and research applications .
Properties
Molecular Formula |
C14H10F3N3O2 |
|---|---|
Molecular Weight |
309.24 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2-nitro-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H10F3N3O2/c15-14(16,17)11-6-7-12(13(8-11)20(21)22)19-18-9-10-4-2-1-3-5-10/h1-9,19H/b18-9+ |
InChI Key |
JFXXJVZAGGTIJW-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-chlorobenzyl)-1,3-dimethyl-8-[(3-methylbutyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10868404.png)
![{3-[(Amino-kappan)(methylsulfanyl)methylene]-2,4-pentanedionato-kappao~2~}(diphenyl)boron](/img/structure/B10868409.png)
![2-[(4-methoxyphenoxy)methyl]-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10868411.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(cyclohexylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10868415.png)
![(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B10868421.png)
![6-(1,3-benzodioxol-5-yl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B10868425.png)







![4-({[(1Z)-1-(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}methyl)benzenesulfonamide](/img/structure/B10868462.png)
